![molecular formula C12H16BrNO B13316265 4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
4-Bromo-2-[1-(cyclopropylamino)propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-[1-(cyclopropylamino)propyl]phenol is an organic compound with the molecular formula C12H16BrNO It is characterized by the presence of a bromine atom at the fourth position and a cyclopropylamino group at the second position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[1-(cyclopropylamino)propyl]phenol typically involves the following steps:
Amination: The cyclopropylamino group can be introduced via nucleophilic substitution. This involves the reaction of a suitable precursor, such as 2-bromo-4-nitrophenol, with cyclopropylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Bromo-2-[1-(cyclopropylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
科学的研究の応用
4-Bromo-2-[1-(cyclopropylamino)propyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-2-[1-(cyclopropylamino)propyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyclopropylamino group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-[1-(cyclopropylamino)ethyl]phenol
- 4-Bromo-2-[1-(cyclopropylamino)methyl]phenol
- 4-Bromo-2-[1-(cyclopropylamino)butyl]phenol
Uniqueness
4-Bromo-2-[1-(cyclopropylamino)propyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylamino group enhances its stability and reactivity compared to similar compounds with different alkyl chain lengths.
特性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
4-bromo-2-[1-(cyclopropylamino)propyl]phenol |
InChI |
InChI=1S/C12H16BrNO/c1-2-11(14-9-4-5-9)10-7-8(13)3-6-12(10)15/h3,6-7,9,11,14-15H,2,4-5H2,1H3 |
InChIキー |
DMAAZUBPAKVORO-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C=CC(=C1)Br)O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


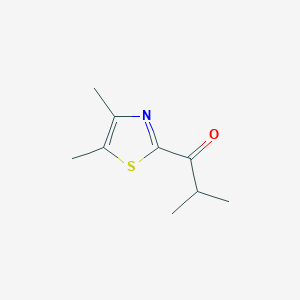
![3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B13316202.png)

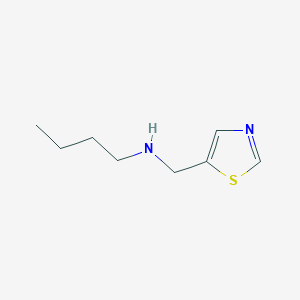
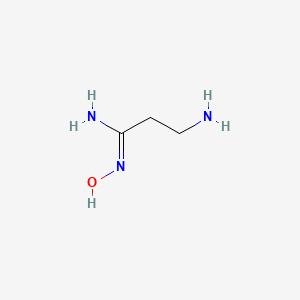
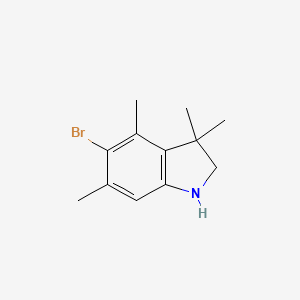
![3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13316244.png)
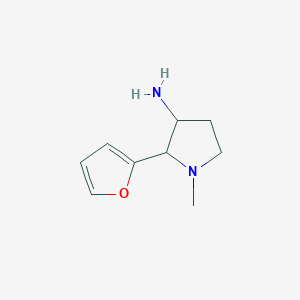
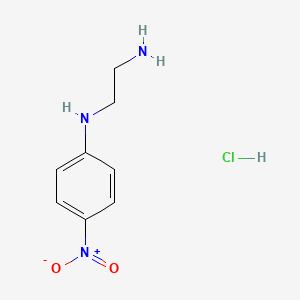
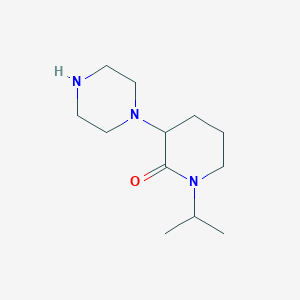

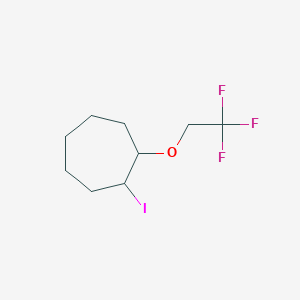

![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)
